molecular formula C7H3BrN2O B14841856 2-Bromo-6-formylisonicotinonitrile

2-Bromo-6-formylisonicotinonitrile

Cat. No.: B14841856
M. Wt: 211.02 g/mol
InChI Key: DWGLRHITSLFJFS-UHFFFAOYSA-N
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Description

2-Bromo-6-formylisonicotinonitrile is a pyridine derivative featuring a bromo group at position 2, a formyl group (-CHO) at position 6, and a nitrile group (-CN) at position 4 (isonicotinonitrile nomenclature). This compound is of interest in organic synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and nucleophilic additions. The bromo group serves as a leaving group in metal-catalyzed reactions, while the formyl and nitrile groups provide sites for further functionalization.

Properties

Molecular Formula

C7H3BrN2O

Molecular Weight

211.02 g/mol

IUPAC Name

2-bromo-6-formylpyridine-4-carbonitrile

InChI

InChI=1S/C7H3BrN2O/c8-7-2-5(3-9)1-6(4-11)10-7/h1-2,4H

InChI Key

DWGLRHITSLFJFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-formylisonicotinonitrile typically involves the bromination of 6-formylisonicotinonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-formylisonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Bromo-6-carboxyisonicotinonitrile.

    Reduction: 2-Bromo-6-hydroxyisonicotinonitrile.

Scientific Research Applications

2-Bromo-6-formylisonicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-formylisonicotinonitrile involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Analogues in the Nicotinonitrile Series

2-Bromo-5-chloro-6-methyl-nicotinonitrile (CAS: 1414959-00-4)

  • Molecular Formula : C₇H₄BrClN₂
  • Substituents: Bromo at position 2 Chloro at position 5 Methyl at position 6 Nitrile at position 3 (nicotinonitrile backbone)
  • Key Differences: The target compound replaces the chloro (position 5) and methyl (position 6) groups with a formyl group (position 6), altering electronic and steric profiles. The nitrile group at position 4 (vs.
  • Reactivity :
    • The chloro and methyl groups in the analogue are less reactive toward nucleophiles compared to the formyl group in the target compound, which can undergo condensations or reductions.
Substituted Aniline Derivatives

2-Bromo-4-fluoro-6-methylaniline (CAS: 202865-77-8)

  • Molecular Formula : C₇H₇BrFN
  • Substituents: Bromo at position 2 Fluoro at position 4 Methyl at position 6 Amino (-NH₂) at position 1
  • Key Differences: The aniline backbone (benzene ring with -NH₂) contrasts with the pyridine ring in the target compound, leading to differences in aromaticity and electronic properties. The amino group is electron-donating, whereas the nitrile and formyl groups in the target compound are electron-withdrawing.
  • Applications :
    • Aniline derivatives are often used in dye and drug synthesis, while pyridine-based compounds like the target are preferred in catalysis and metal-organic frameworks.
Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Reactivity Highlights
2-Bromo-6-formylisonicotinonitrile C₇H₃BrN₂O* 2-Br, 4-CN, 6-CHO ~211.01 (calculated) High electrophilicity at CHO site
2-Bromo-5-chloro-6-methyl-nicotinonitrile C₇H₄BrClN₂ 2-Br, 5-Cl, 6-CH₃, 3-CN 246.48 (calculated) Moderate reactivity due to Cl/CH₃
2-Bromo-4-fluoro-6-methylaniline C₇H₇BrFN 2-Br, 4-F, 6-CH₃, 1-NH₂ 216.04 (calculated) Electron-rich aromatic system

*Calculated based on pyridine backbone and substituent masses.

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